molecular formula C9H12N2O3 B2845841 Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate CAS No. 1782558-71-7

Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate

Cat. No.: B2845841
CAS No.: 1782558-71-7
M. Wt: 196.206
InChI Key: NHAMJLJRNFASEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate is a high-purity chemical compound with the CAS Number 1782558-71-7 and a molecular weight of 196.2032 g/mol . Its molecular formula is C9H12N2O3, and it features a unique structure combining an ester-functionalized isoxazole ring with a cyclopropyl substituent and an amino group . This specific arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and drug discovery research. The presence of both amino and ester moieties on the isoxazole core allows for further synthetic modifications, enabling researchers to create diverse libraries of compounds for screening. The cyclopropyl group can impart favorable metabolic stability and conformational properties to lead molecules. As a specialized intermediate, it is instrumental in the synthesis of more complex heterocyclic systems; for instance, structurally related isoxazole-carboxylates have been used as key precursors in synthesizing fused heterocyclic compounds, such as the Ethyl 2-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate documented in scientific literature . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)7-6(5-3-4-5)8(10)14-11-7/h5H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAMJLJRNFASEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782558-71-7
Record name ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amino alcohols, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
This compound (Target) C₉H₁₁N₂O₃* ~209.20 5-amino, 4-cyclopropyl, 3-ethyl ester Amino, ester, cyclopropane Pharmaceutical intermediates
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate C₇H₁₀N₂O₃ 170.17 4-amino, 3-methyl, 5-ethyl ester Amino, ester Agrochemical synthesis
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate C₇H₈N₂O₃ 168.15 5-cyano, 4,5-dihydro, 3-ethyl ester Cyano, ester, partially saturated ring Drug discovery scaffolds
Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate C₇H₉NO₄ 171.15 5-hydroxymethyl, 3-ethyl ester Hydroxyl, ester Polymer precursors
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate C₉H₁₂N₂O₃ 196.20 3-(2-methylcyclopropyl), 5-ethyl ester Ester, oxadiazole core Antimicrobial agents
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate C₈H₁₂N₂O₃ 184.19 3-isopropyl, 5-ethyl ester Ester, oxadiazole core Enzyme inhibitors

*Calculated based on analogous structures in .

Key Observations:

Heterocycle Core : The target compound’s 1,2-oxazole core differs from the 1,2,4-oxadiazole in . Oxazoles are less electron-deficient than oxadiazoles, affecting reactivity in nucleophilic substitution or cycloaddition reactions .

Substituent Position: The amino group at position 5 in the target compound contrasts with position 4 in . This positional variance influences hydrogen-bonding patterns and interactions with biological targets .

Functional Groups: The cyclopropyl group in the target compound enhances metabolic stability compared to methyl or hydroxymethyl substituents in , making it favorable for drug design .

Physicochemical Properties

  • Solubility: The amino group in the target compound improves water solubility relative to non-polar analogs like Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate .
  • Stability: The cyclopropyl group’s ring strain may increase reactivity under acidic conditions compared to saturated derivatives like Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate .

Biological Activity

Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate (EAC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings related to EAC.

Chemical Structure and Properties

EAC features a unique structure characterized by an oxazole ring and a cyclopropyl group, which contribute to its distinct chemical reactivity and biological interactions. Its molecular formula is C9H12N2O3C_9H_{12}N_2O_3, with a molecular weight of approximately 196.21 g/mol.

Biological Activities

EAC has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The following table summarizes key findings from recent studies:

Activity Description References
AntimicrobialEAC exhibits significant antimicrobial activity against various bacterial strains.
AnticancerThe compound shows potential in inhibiting cancer cell proliferation in vitro.
Enzyme InteractionEAC interacts with cytochrome P450 enzymes, influencing drug metabolism.

The mechanism of action of EAC involves its interaction with specific molecular targets. The compound's oxazole ring can participate in hydrogen bonding and π–π interactions, which influence its binding affinity to biological targets. Furthermore, the cyclopropyl group enhances the compound's overall reactivity and stability, potentially affecting enzyme inhibition and cellular signaling pathways.

Enzyme Inhibition

EAC has shown to inhibit certain enzymes that are crucial in metabolic pathways associated with cancer growth. For instance, studies indicate that EAC may modulate the activity of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells to support their high glycolytic activity .

Case Studies

Several studies have focused on the biological activity of EAC:

  • Antimicrobial Studies : Research demonstrated that EAC exhibits broad-spectrum antimicrobial activity. In vitro tests revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Potential : In cell line studies, EAC was shown to induce apoptosis in various cancer cell lines, including pancreatic and breast cancer cells. The compound's ability to disrupt critical signaling pathways involved in cell survival highlights its therapeutic potential.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that EAC may have favorable absorption characteristics, making it a candidate for further development as an oral therapeutic agent .

Comparative Analysis

EAC can be compared with structurally similar compounds to elucidate its unique properties:

Compound Structural Feature Biological Activity
Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylateMethyl group instead of cyclopropylSimilar antimicrobial properties
Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylatePhenyl groupEnhanced anticancer activity
Ethyl 5-amino-4-isopropyl-1,2-oxazole-3-carboxylateIsopropyl groupDifferent metabolic interactions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of cyclopropyl ketones with nitriles in the presence of a base, followed by esterification to introduce the ethyl ester group. Reaction conditions (e.g., temperature, catalyst choice) critically impact yield. For example, using mild bases like NaHCO₃ at 60–80°C minimizes side reactions, while transition-metal catalysts (e.g., CuI) enhance cyclization efficiency . Industrial-scale synthesis may employ continuous flow reactors to optimize heat transfer and reaction homogeneity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirms cyclopropyl (δ ~0.5–1.5 ppm for cyclopropyl protons) and oxazole ring protons (δ ~6.5–8.5 ppm). The ethyl ester appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₁₁N₂O₃⁺ expected m/z ≈ 195.08) and fragmentation patterns (e.g., loss of CO₂Et group) .
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and amino group (N–H stretch ~3300–3500 cm⁻¹) .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
  • HPLC Purity Monitoring : Tracks degradation products (e.g., hydrolysis of the ester group under high humidity) .
  • Light Sensitivity Tests : UV-Vis spectroscopy evaluates photodegradation in solutions stored under ambient vs. dark conditions .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer : Common assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculated via dose-response curves .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s biological activity compared to other substituents (e.g., methyl, bromo)?

  • Methodological Answer : Comparative studies using analogs (e.g., ethyl 5-amino-4-methyl/bromo derivatives) reveal:

  • Hydrophobic Interactions : Cyclopropyl enhances membrane permeability in logP assays compared to polar bromo substituents .
  • Target Binding : Molecular docking shows cyclopropyl’s rigid structure improves fit into hydrophobic enzyme pockets (e.g., EGFR kinase) .
  • Metabolic Stability : Microsomal assays indicate cyclopropyl reduces oxidative metabolism vs. methyl groups .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Compound Purity : Re-evaluate samples via HPLC and repeat assays with rigorously purified batches .
  • Cell Line Heterogeneity : Validate activity across multiple cell lines (e.g., primary vs. immortalized cells) .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

  • Methodological Answer : Workflow includes:

  • Pharmacophore Modeling : Identifies essential features (e.g., amino group for hydrogen bonding, ester for solubility) .
  • MD Simulations : Predicts binding stability with targets (e.g., 100-ns simulations to assess residence time in enzyme active sites) .
  • QSAR Analysis : Correlates substituent electronic properties (Hammett σ values) with bioactivity to prioritize synthetic targets .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Key approaches include:

  • CRISPR-Cas9 Knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .
  • Pull-Down Assays : Biotinylated probes isolate target proteins from lysates, identified via LC-MS/MS .
  • Transcriptomics : RNA-seq identifies downstream pathways affected (e.g., apoptosis genes upregulated post-treatment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.